2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE
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Overview
Description
2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole through the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole is then subjected to further functionalization to introduce the oxo and sulfanyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrocarbazole moiety can lead to the formation of carbazolones or benzazonine-diones .
Scientific Research Applications
2-{[2-OXO-2-(2,3,4,9
Properties
IUPAC Name |
2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(23-16-8-2-1-3-9-16)14-27-15-22(26)24-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24/h1-4,6,8-10,12H,5,7,11,13-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJUWSYYGFCNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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